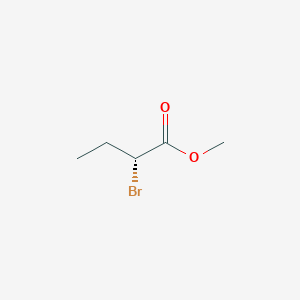

methyl (2R)-2-bromobutanoate

Übersicht

Beschreibung

Methyl (2R)-2-bromobutanoate is an organic compound with the molecular formula C5H9BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis due to its reactivity and the presence of both ester and bromine functional groups.

Wirkmechanismus

Mode of Action

Based on its structure, it can be inferred that it might undergo nucleophilic substitution reactions . In such reactions, the bromine atom, being a good leaving group, could be replaced by a nucleophile, leading to the formation of a new compound. The exact nature of this interaction would depend on the specific biological context.

Biochemical Pathways

For instance, they can be involved in the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (MEP) pathway, and the mevalonic acid (MVA) pathway .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl (2R)-2-bromobutanoate can be synthesized through several methods. One common route involves the bromination of methyl butanoate. This reaction typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . Another method involves the esterification of (2R)-2-bromobutyric acid with methanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The bromination process is carefully controlled to avoid over-bromination and to ensure the desired stereochemistry is maintained .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2R)-2-bromobutanoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as hydroxide (OH-) or cyanide (CN-), leading to the formation of different products.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.

Reduction: Conducted under anhydrous conditions to prevent the decomposition of the reducing agent.

Oxidation: Performed in aqueous or mixed solvent systems under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as methyl (2R)-2-hydroxybutanoate or methyl (2R)-2-cyanobutanoate can be formed.

Reduction: Methyl (2R)-2-bromobutanol is a common product.

Oxidation: (2R)-2-bromobutanoic acid is typically formed.

Wissenschaftliche Forschungsanwendungen

Methyl (2R)-2-bromobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester and bromine groups.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Methyl (2R)-2-bromobutanoate can be compared with similar compounds such as:

Methyl (2S)-2-bromobutanoate: The enantiomer of this compound, which has different optical activity but similar chemical properties.

Methyl (2R)-2-chlorobutanoate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

Methyl (2R)-2-iodobutanoate: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Biologische Aktivität

Methyl (2R)-2-bromobutanoate, also known as methyl 2-bromobutyrate (CAS Number: 3196-15-4), is an organic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 181.028 g/mol

- Density : 1.573 g/mL at 25 °C

- Boiling Point : 137-138 °C at 50 mmHg

- Flash Point : 68.3 °C

- Solubility : Soluble in alcohol and ether; slightly soluble in water .

Biological Activity

This compound exhibits several biological activities, primarily as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals. Its significance lies in its role as a chiral building block for synthesizing various biologically active compounds.

Applications in Medicinal Chemistry

- Synthesis of Chiral Compounds :

- Potential Antimicrobial Activity :

- Pesticide Intermediates :

Case Study 1: Enantioselective Synthesis

In a study published by Zhang et al., this compound was employed in an enantioselective synthesis process to create indane acetic acid derivatives. This research highlighted the compound's utility in generating compounds with specific stereochemical configurations crucial for biological activity .

Case Study 2: Lipase Catalysis

Research has shown that microbial lipases can catalyze reactions involving this compound, facilitating the formation of various esters. This enzymatic activity underscores its potential application in biocatalysis and green chemistry .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Chiral building block for APIs | |

| Methyl (S)-2-bromobutanoate | Antimicrobial properties | |

| Methyl 2-bromobutyrate | Pesticide synthesis |

Safety and Handling

This compound is classified as hazardous, with risk codes indicating it causes burns and is irritating to skin. Proper safety measures must be taken when handling this compound, including wearing protective clothing and ensuring adequate ventilation during use .

Eigenschaften

IUPAC Name |

methyl (2R)-2-bromobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQQDNMQADCHGH-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.